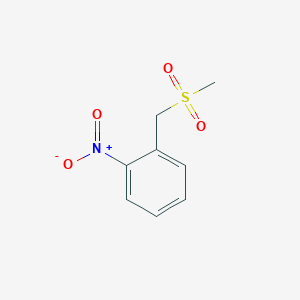
1-((Methylsulfonyl)methyl)-2-nitrobenzene
概要
説明
1-((Methylsulfonyl)methyl)-2-nitrobenzene is an organic compound that features a nitro group attached to a benzene ring, along with a methylsulfonylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the nitration of toluene to form 2-nitrotoluene, which is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1-((Methylsulfonyl)methyl)-2-nitrobenzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 1-((Methylsulfonyl)methyl)-2-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfone derivatives.
科学的研究の応用
1-((Methylsulfonyl)methyl)-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-((Methylsulfonyl)methyl)-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the methylsulfonylmethyl group can engage in nucleophilic and electrophilic interactions. These interactions can modulate various biological pathways and processes .
類似化合物との比較
Similar Compounds
1-((Ethylsulfonyl)methyl)-2-nitrobenzene: Similar structure but with an ethyl group instead of a methyl group.
1-((Methylsulfonyl)methyl)-4-nitrobenzene: Similar structure but with the nitro group in the para position.
Uniqueness
1-((Methylsulfonyl)methyl)-2-nitrobenzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This positioning can result in distinct chemical and biological properties compared to its analogs .
特性
分子式 |
C8H9NO4S |
|---|---|
分子量 |
215.23 g/mol |
IUPAC名 |
1-(methylsulfonylmethyl)-2-nitrobenzene |
InChI |
InChI=1S/C8H9NO4S/c1-14(12,13)6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 |
InChIキー |
CIMNAVHKTGMMQA-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)CC1=CC=CC=C1[N+](=O)[O-] |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














